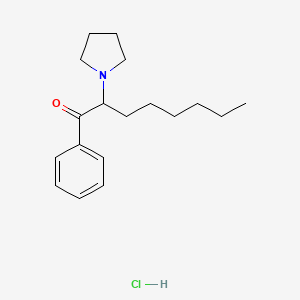
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride, also known as PV9, is a synthetic cathinone derivative. It belongs to the class of α-pyrrolidinophenones, which are known for their stimulant effects. This compound has gained attention in forensic toxicology due to its presence in designer drugs and its potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one typically involves the following steps:
Formation of the Ketone Intermediate: The initial step involves the reaction of phenylacetonitrile with octanoyl chloride in the presence of a base such as sodium hydroxide to form 1-phenyl-2-octanone.
Pyrrolidine Addition: The ketone intermediate is then reacted with pyrrolidine under acidic conditions to yield 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one.
Hydrochloride Formation: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain the pure monohydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one undergoes several types of chemical reactions:
Oxidation: The pyrrolidine ring can be oxidized to form the corresponding pyrrolidone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cathinones.
Biology: Studied for its effects on the central nervous system and its potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Used in the development of new psychoactive substances and forensic toxicology.
Mechanism of Action
The compound exerts its effects primarily by acting as a central nervous system stimulant. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter (DAT) and norepinephrine transporter (NET), which are crucial in the regulation of neurotransmitter levels .
Comparison with Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one is similar to other synthetic cathinones such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.
3,4-Methylenedioxypyrovalerone (MDPV): Another potent stimulant with a similar mechanism of action.
α-Pyrrolidinobutiophenone (α-PBP): Shares structural similarities but differs in the length of the alkyl chain.
Uniqueness
The uniqueness of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one lies in its longer alkyl chain, which affects its pharmacokinetic properties and metabolic pathways. This structural difference can lead to variations in potency, duration of action, and toxicity compared to its analogs .
Properties
Molecular Formula |
C18H28ClNO |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-yloctan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H |
InChI Key |
IMDZZHFIOSIZRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


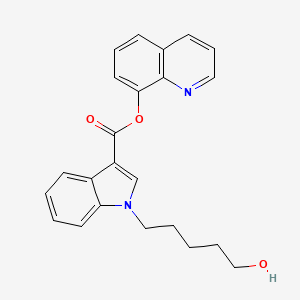
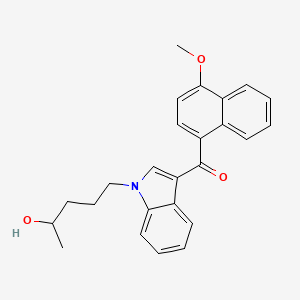

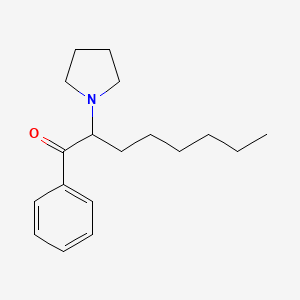
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![[6-[(4R)-2-[(4S)-4-[(4E,6Z,11S,12R,13R,14E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766308.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)

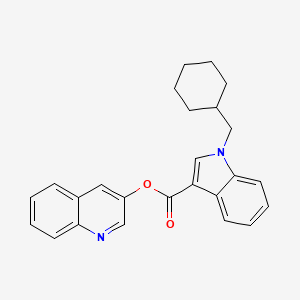
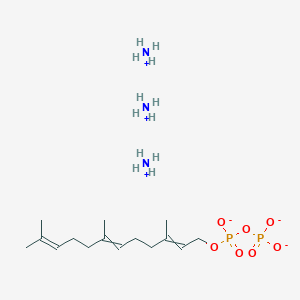
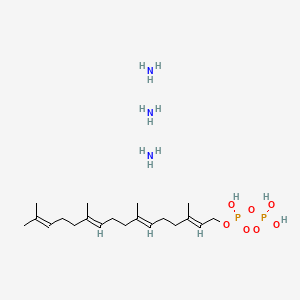
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
![[(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766355.png)
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766357.png)
